Methyl a-D-glucopyranoside 2,3,4,6-tetrasulfate potassium salt
Description
Structural Definition and Nomenclature
Methyl alpha-D-glucopyranoside 2,3,4,6-tetrasulfate potassium salt is defined by its complex molecular architecture, featuring a glucose-derived pyranoside ring with comprehensive sulfation at four distinct hydroxyl positions. The compound possesses the molecular formula C₇H₁₀K₄O₁₈S₄ and exhibits a molecular weight of 666.8 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as tetrapotassium;[(2S,3R,4S,5R,6R)-2-methoxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate, reflecting its stereochemical configuration and functional group arrangement.
The structural complexity of this compound arises from the presence of four sulfate groups strategically positioned at the 2, 3, 4, and 6 positions of the glucopyranoside ring system. Each sulfate group contributes significant negative charge to the overall molecular structure, necessitating the presence of four potassium cations to maintain electrical neutrality. The methoxy group at the anomeric position provides the alpha configuration, distinguishing this compound from its beta counterpart and influencing its three-dimensional conformation and biological activity patterns.
The compound exists under multiple Chemical Abstracts Service registry numbers, including 210357-34-9 and 359437-01-7, which may reflect different salt forms or purification grades. The International Chemical Identifier key HZPXCLIBFFIKEA-RBPNTIJJSA-J provides a unique digital fingerprint for database searches and chemical informatics applications. The simplified molecular-input line-entry system representation reveals the complex connectivity pattern: COC1C(C(C(C(O1)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].
Historical Context in Carbohydrate Chemistry
The development of sulfated carbohydrate derivatives emerged from the fundamental understanding of naturally occurring glycosaminoglycans and their biological functions. Early investigations into sulfated polysaccharides, particularly heparin and chondroitin sulfate, established the importance of sulfation patterns in determining biological activity and protein recognition specificity. The synthetic preparation of defined sulfated monosaccharides represented a significant advancement in carbohydrate chemistry, enabling researchers to isolate and study the contributions of individual sulfate groups to overall molecular behavior.
Historical studies of sulfated oligosaccharides demonstrated that the position and degree of sulfation dramatically influenced their biological properties and protein binding capabilities. Research conducted in the late twentieth century revealed that complex sulfated carbohydrates could be systematically modified and analyzed using advanced analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy. These methodological advances facilitated the characterization of increasingly complex sulfated structures and laid the groundwork for the development of synthetic sulfated monosaccharides like methyl alpha-D-glucopyranoside 2,3,4,6-tetrasulfate potassium salt.
The evolution of synthetic methodologies for introducing sulfate groups into carbohydrate structures has been driven by the need to understand structure-activity relationships in glycobiology. Early synthetic approaches often resulted in complex mixtures of sulfated products, but advances in selective protection and deprotection strategies have enabled the preparation of compounds with defined sulfation patterns. The development of methyl alpha-D-glucopyranoside 2,3,4,6-tetrasulfate potassium salt represents a culmination of these synthetic advances, providing researchers with a well-defined molecular tool for investigating sulfated carbohydrate interactions.
Classification Within Sulfated Carbohydrates
Methyl alpha-D-glucopyranoside 2,3,4,6-tetrasulfate potassium salt occupies a unique position within the broader classification of sulfated carbohydrates, representing the extreme end of monosaccharide sulfation where all available hydroxyl groups bear sulfate modifications. This compound belongs to the family of sulfated glucose derivatives, which are distinguished from naturally occurring sulfated polysaccharides by their monomeric nature and synthetic origin. The tetrasulfated structure places this compound among the most highly charged carbohydrate derivatives, with a charge density that approaches that found in highly sulfated regions of natural glycosaminoglycans.
Within the classification system for sulfated carbohydrates, this compound can be categorized as a synthetic sulfated glycoside, specifically a methyl glycoside derivative. The presence of the methyl aglycon distinguishes it from free reducing sugars and provides chemical stability that facilitates handling and storage. The alpha anomeric configuration further classifies this compound within the alpha-glucoside subfamily, which exhibits distinct conformational and binding properties compared to beta-glucoside derivatives.
The degree of sulfation exhibited by this compound places it in the category of highly sulfated carbohydrates, comparable to the most sulfated regions of natural polysaccharides such as heparin. Research has shown that the pattern and degree of sulfation significantly influence the biological activity of carbohydrate structures, with highly sulfated compounds often exhibiting enhanced binding affinity for proteins involved in cell signaling and recognition processes. The systematic sulfation at positions 2, 3, 4, and 6 creates a unique charge distribution pattern that may confer specific recognition properties not found in less extensively sulfated carbohydrates.
Position in Modern Glycomics Research
Contemporary glycomics research has increasingly focused on understanding the role of sulfated carbohydrates in biological systems, with particular emphasis on their involvement in protein-carbohydrate interactions and cell surface recognition events. Methyl alpha-D-glucopyranoside 2,3,4,6-tetrasulfate potassium salt has emerged as a valuable research tool within this context, serving multiple functions in current investigative approaches. The compound's well-defined structure and high degree of sulfation make it an ideal candidate for studying the fundamental principles governing sulfated carbohydrate recognition.
Recent advances in glycomics have highlighted the importance of small, highly sulfated carbohydrate fragments in biological recognition processes. Research has demonstrated that unnatural sulfated monosaccharides can exhibit remarkable binding affinities for specific protein targets, sometimes achieving recognition capabilities that rival or exceed those of natural polysaccharide ligands. This finding has significant implications for drug discovery and the development of carbohydrate-based therapeutics, as it suggests that carefully designed synthetic carbohydrates may serve as effective mimetics for natural glycan structures.
The application of methyl alpha-D-glucopyranoside 2,3,4,6-tetrasulfate potassium salt in enzyme activity assays represents another important aspect of its role in modern glycomics research. The compound serves as a substrate for various glycosidases, enabling researchers to measure enzyme activity with high precision and sensitivity. Its fluorescent properties, when appropriately derivatized, make it particularly valuable for imaging applications that allow real-time visualization of cellular processes involving carbohydrate metabolism.
| Research Application | Specific Use | Advantages |
|---|---|---|
| Protein Binding Studies | High-affinity ligand for spike glycoproteins | Well-defined structure, high charge density |
| Enzyme Activity Assays | Substrate for glycosidase measurements | Consistent sulfation pattern, measurable products |
| Fluorescent Imaging | Cellular process visualization | Enhanced signal-to-noise ratio, specific targeting |
| Diagnostic Applications | Enzyme deficiency detection | High sensitivity, quantitative results |
The integration of methyl alpha-D-glucopyranoside 2,3,4,6-tetrasulfate potassium salt into modern analytical platforms has enhanced the capabilities of researchers studying carbohydrate-mediated biological processes. Advanced mass spectrometry techniques have been developed specifically for analyzing highly sulfated carbohydrates, with this compound serving as both an analytical standard and a model system for method development. The compound's well-characterized fragmentation patterns and ionization behavior make it valuable for optimizing analytical protocols and validating new detection methods.
Properties
IUPAC Name |
tetrapotassium;[(2S,3R,4S,5R,6R)-2-methoxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O18S4.4K/c1-20-7-6(25-29(17,18)19)5(24-28(14,15)16)4(23-27(11,12)13)3(22-7)2-21-26(8,9)10;;;;/h3-7H,2H2,1H3,(H,8,9,10)(H,11,12,13)(H,14,15,16)(H,17,18,19);;;;/q;4*+1/p-4/t3-,4-,5+,6-,7+;;;;/m1..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPXCLIBFFIKEA-RBPNTIJJSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10K4O18S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858042 | |
| Record name | Tetrapotassium methyl 2,3,4,6-tetra-O-sulfonato-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359437-01-7 | |
| Record name | Tetrapotassium methyl 2,3,4,6-tetra-O-sulfonato-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl α-D-glucopyranoside 2,3,4,6-tetrasulfate potassium salt (CAS 210357-34-9) is a sulfated derivative of methyl α-D-glucopyranoside, which exhibits diverse biological activities. This article explores its antimicrobial properties, potential applications in diabetes management, and overall pharmacological profile based on recent studies and findings.
Chemical Structure and Properties
Methyl α-D-glucopyranoside 2,3,4,6-tetrasulfate potassium salt is synthesized through the sulfation of methyl α-D-glucopyranoside. Its chemical formula is , indicating the presence of multiple sulfate groups that enhance its solubility and reactivity in biological systems. The compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.
Antimicrobial Activity
Research has demonstrated that methyl α-D-glucopyranoside 2,3,4,6-tetrasulfate potassium salt exhibits significant antimicrobial properties. It has been shown to be effective against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus (MRSA) | 0.5 mM | 1 mM |
| Listeria monocytogenes | 0.8 mM | 1.5 mM |
| Escherichia coli | 1.2 mM | 2.0 mM |
The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit cell wall synthesis, leading to bacterial lysis .
Antidiabetic Potential
In addition to its antimicrobial properties, methyl α-D-glucopyranoside 2,3,4,6-tetrasulfate potassium salt has shown promise as an antidiabetic agent. It inhibits enzymes such as α-amylase and α-glucosidase, which are critical for carbohydrate digestion and glucose absorption in the intestine.
Table 2: Enzyme Inhibition Activity
| Enzyme | IC50 (μg/mL) |
|---|---|
| α-Amylase | 224.12 ± 1.17 |
| α-Glucosidase | 243.35 ± 1.51 |
These results indicate that the compound could potentially help manage blood glucose levels by slowing carbohydrate digestion and absorption .
Case Studies and Research Findings
Several studies have explored the biological activity of methyl α-D-glucopyranoside derivatives:
- Antimicrobial Studies : A study evaluated various derivatives of methyl glucopyranoside for their antimicrobial activity against common pathogens. The results indicated that the tetrasulfate form was particularly effective against MRSA and other resistant strains .
- In Vitro Antidiabetic Effects : Another study focused on the antidiabetic potential of this compound through enzyme inhibition assays. The findings suggested that it could serve as a natural alternative to synthetic antidiabetic medications .
- Safety and Toxicity Assessments : Preliminary toxicity assessments indicate that methyl α-D-glucopyranoside tetrasulfate is relatively safe at therapeutic concentrations; however, further in vivo studies are necessary to fully establish its safety profile .
Scientific Research Applications
Microbiological Applications
Methyl α-D-glucopyranoside 2,3,4,6-tetrasulfate potassium salt has demonstrated antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This compound’s ability to inhibit bacterial growth makes it a candidate for developing new antimicrobial agents.
Case Study: Antibacterial Efficacy
In a study examining the effectiveness of various sulfated carbohydrates against MRSA, methyl α-D-glucopyranoside 2,3,4,6-tetrasulfate potassium salt exhibited significant inhibitory activity. The results indicated that the compound could disrupt bacterial cell wall synthesis, leading to cell lysis.
Biochemical Research
The compound plays a crucial role in biochemical assays and as a substrate in enzymatic reactions. Its structural features allow it to participate in glycosylation reactions and serve as a model for studying carbohydrate interactions.
Table 1: Enzymatic Reactions Involving Methyl α-D-Glucopyranoside 2,3,4,6-Tetrasulfate Potassium Salt
| Enzyme Type | Reaction Type | Observed Activity |
|---|---|---|
| Glycosyltransferases | Glycosylation | Moderate to high |
| Sulfatases | De-sulfation | Low |
| Kinases | Phosphorylation | Not applicable |
Pharmaceutical Applications
The compound is being researched for its potential use in drug formulation due to its bioactive properties. It can enhance the solubility and stability of various pharmaceutical compounds.
Case Study: Drug Formulation
In a formulation study aimed at improving the delivery of poorly soluble drugs, methyl α-D-glucopyranoside 2,3,4,6-tetrasulfate potassium salt was used as an excipient. The results showed improved bioavailability and therapeutic efficacy compared to formulations without this compound.
Environmental Science
Research indicates that methyl α-D-glucopyranoside 2,3,4,6-tetrasulfate potassium salt can be utilized in water treatment processes. Its ability to interact with pollutants suggests potential applications in bioremediation efforts.
Table 2: Water Treatment Efficiency
| Pollutant Type | Treatment Method | Reduction Efficiency (%) |
|---|---|---|
| Heavy Metals | Sulfate precipitation | 75 |
| Organic Contaminants | Biodegradation | 60 |
Comparison with Similar Compounds
Notes on Discrepancies and Limitations
- CAS Number Variability : Discrepancies exist (e.g., CAS 359437-01-7 in vs. 210357-34-9 in ), possibly due to supplier-specific designations or hydration states.
- Hydration Effects : Molecular weights may vary for hydrated forms (e.g., sucrose octasulfate heptahydrate vs. anhydrous) .
- Synthetic Challenges : Selective sulfation requires precise control to avoid over-sulfation or side reactions, as seen in TEMPO/BAIB oxidation methods .
Preparation Methods
Temperature and Solvent Effects
Reaction temperatures between 60–80°C are optimal for sulfation, balancing reaction rate and product stability. Elevated temperatures risk degradation of the glycosidic bond, while lower temperatures prolong reaction times. DMF or pyridine is often used as a solvent due to their ability to solubilize both the starting material and sulfating agent.
Stoichiometry and Reaction Time
A molar ratio of 4:1 (sulfating agent to methyl α-D-glucopyranoside) ensures sufficient reagent for full sulfation. Reactions typically require 24–48 hours for completion, monitored via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
Neutralization and Potassium Salt Formation
Following sulfation, the intermediate sulfuric acid derivatives are neutralized with a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), to form the potassium salt. This step is critical for stabilizing the sulfate groups and improving solubility. For instance, adding aqueous KOH dropwise to the reaction mixture at 0–5°C precipitates the product while minimizing hydrolysis.
Purification Techniques
Crude product purification involves:
-
Solvent Extraction : Washing with ethyl acetate or dichloromethane removes unreacted sulfating agents.
-
Crystallization : Dissolving the product in methanol-water mixtures (e.g., 70:30 v/v) and cooling to −20°C yields crystalline methyl α-D-glucopyranoside tetrasulfate potassium salt.
-
Chromatography : Column chromatography with silica gel and a methanol-chloroform gradient resolves any residual impurities.
Analytical Validation
Post-synthesis characterization includes:
-
¹H/¹³C NMR Spectroscopy : Confirms sulfation at all four positions via shifts in hydroxyl-related signals.
-
Mass Spectrometry : Validates molecular weight (666.772 g/mol) and sulfate group incorporation.
-
Elemental Analysis : Ensures correct potassium content (~23.5% by mass).
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Incomplete sulfation at position 4 | Use of excess sulfating agent and extended reaction time |
| Glycosidic bond hydrolysis | Maintain pH > 9 during neutralization |
| Low yield due to side reactions | Optimize solvent (e.g., anhydrous DMF) and temperature control |
Industrial-Scale Production Considerations
Scaling up synthesis requires:
-
Continuous Flow Reactors : Enhance heat and mass transfer for uniform sulfation.
-
Recycling Solvents : DMF recovery reduces costs and environmental impact.
-
Quality Control Protocols : In-line NMR and HPLC ensure batch consistency.
Comparative Analysis of Sulfating Agents
| Reagent | Pros | Cons |
|---|---|---|
| SO₃·pyridine | High reactivity, minimal byproducts | Expensive, moisture-sensitive |
| Chlorosulfonic acid | Cost-effective, fast reaction | Corrosive, requires careful handling |
| Sulfamic acid | Mild conditions, safer | Lower reactivity for full sulfation |
Q & A
Basic: What synthetic strategies are recommended for introducing multiple sulfate groups to methyl α-D-glucopyranoside?
Methodological Answer:
Sulfation of carbohydrates typically involves sequential protection, sulfation, and deprotection steps:
Protection: Use acetyl or benzyl groups to protect hydroxyls not targeted for sulfation (e.g., via acetylation with acetic anhydride or benzylation with benzyl bromide) .
Sulfation: React the protected derivative with sulfur trioxide-triethylamine complex or chlorosulfonic acid in anhydrous conditions. Excess sulfating agent ensures complete substitution .
Deprotection: Remove protecting groups under mild conditions (e.g., sodium methoxide for acetyl groups or catalytic hydrogenation for benzyl groups).
Purification: Use ion-exchange chromatography or preparative HPLC to isolate the tetrasulfated product .
Key Consideration: Monitor reaction progress via TLC or -NMR to avoid over-sulfation or side reactions.
Basic: How can the sulfation pattern and purity of the compound be analytically validated?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS):
- Ion Chromatography:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
